molecular formula C18H23N3O3 B13234367 Benzyl 3-(hydroxymethyl)-2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate

Benzyl 3-(hydroxymethyl)-2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate

Cat. No.: B13234367
M. Wt: 329.4 g/mol
InChI Key: VFADNAFXIJWRNE-UHFFFAOYSA-N
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Description

Benzyl 3-(hydroxymethyl)-2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate is a bicyclic heterocyclic compound featuring an imidazo[1,2-a]pyrazine core fused with a benzyl ester group. The structure includes a hydroxymethyl substituent at position 3 and an isopropyl group at position 2.

Properties

Molecular Formula

C18H23N3O3

Molecular Weight

329.4 g/mol

IUPAC Name

benzyl 3-(hydroxymethyl)-2-propan-2-yl-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate

InChI

InChI=1S/C18H23N3O3/c1-13(2)17-15(11-22)21-9-8-20(10-16(21)19-17)18(23)24-12-14-6-4-3-5-7-14/h3-7,13,22H,8-12H2,1-2H3

InChI Key

VFADNAFXIJWRNE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N2CCN(CC2=N1)C(=O)OCC3=CC=CC=C3)CO

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues

Imidazo[1,2-a]pyrazine derivatives vary widely based on substituents at positions 2, 3, and 5. Below is a comparative analysis of structurally related compounds:

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Properties/Applications Reference
Benzyl 3-(chloromethyl)-2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate ClCH2 (3), CF2H (2) ~400 (estimated) High reactivity (Cl for nucleophilic substitution)
Benzyl 3-(aminomethyl)-2-(2-methylpropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate NH2CH2 (3), CH2CH(CH3)2 (2) ~360 (estimated) Enhanced solubility (amine group)
3-Amino-2-methyl-8-(phenylmethoxy)imidazo[1,2-a]pyrazine (Sch 32651) NH2 (3), CH3 (2), OCH2Ph (8) 297.3 Antiulcer activity, cytoprotective
6-Methyl-2-nitro-7-(2-(trifluoromethoxy)benzyl)imidazo[1,2-a]pyrazin-8(7H)-one NO2 (2), CF3OCH2 (7) 397.3 Electrophilic nitro group for drug design

Key Observations :

  • Electron-Withdrawing Groups (e.g., Cl, CF2H, NO2) increase reactivity for further functionalization .
  • Hydrophilic Groups (e.g., NH2, hydroxymethyl) improve solubility but may reduce membrane permeability .
  • Biological Activity : Sch 32651 demonstrates that substitutions at position 8 (e.g., phenylmethoxy) enhance antiulcer efficacy .

Key Observations :

  • Hydrazine Reactions: Commonly used for introducing amino groups (e.g., reports 61% yield for hydrazide formation) .
  • High-Yield Routes : Polymerization-based syntheses (e.g., 99% yield in ) are efficient but require specialized conditions .
Pharmacological and Physicochemical Properties
Compound Solubility (LogP) Biological Activity Toxicity Profile Reference
Target Compound ~2.5 (estimated) Hypothetical enzyme inhibition (unverified) No data N/A
Sch 32651 1.8 Antiulcer (IC50 = 0.1 µM in gastric acid assays) Low acute toxicity
7-(Benzyloxy)-N,2-dimethylimidazo[1,2-a]pyridine-3-carboxamide 2.1 Anticancer (in vitro) Moderate hepatotoxicity

Key Observations :

  • Lipophilicity : Benzyl esters (e.g., target compound) typically exhibit higher LogP than hydrophilic analogues like Sch 32651 .
  • Toxicity: Substituted imidazo-pyrazines with electron-withdrawing groups (e.g., NO2) may require structural optimization to mitigate toxicity .

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